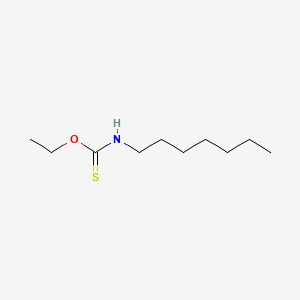![molecular formula C20H20N4O B14450943 2-{2-[(Morpholin-4-yl)(phenyl)methylidene]hydrazinyl}quinoline CAS No. 76226-69-2](/img/structure/B14450943.png)
2-{2-[(Morpholin-4-yl)(phenyl)methylidene]hydrazinyl}quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[(Morpholin-4-yl)(phenyl)methylidene]hydrazinyl}quinoline is a chemical compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a morpholine ring, a phenyl group, and a quinoline moiety, which are linked through a hydrazinyl bridge.
Métodos De Preparación
The synthesis of 2-{2-[(Morpholin-4-yl)(phenyl)methylidene]hydrazinyl}quinoline typically involves the condensation of a quinoline derivative with a morpholine-substituted hydrazine. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid, to facilitate the condensation reaction. The reaction mixture is usually heated under reflux to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
2-{2-[(Morpholin-4-yl)(phenyl)methylidene]hydrazinyl}quinoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like halides or amines .
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are important intermediates in the synthesis of various biologically active molecules.
Reduction: Reduction of the compound can yield hydrazine derivatives, which can be further functionalized for specific applications.
Substitution: The phenyl and morpholine groups can be substituted with other functional groups to modify the compound’s properties and enhance its biological activity
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules. .
Biology: Quinoline derivatives, including this compound, have shown promising biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound’s ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In materials science, the compound can be used to develop novel materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 2-{2-[(Morpholin-4-yl)(phenyl)methylidene]hydrazinyl}quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. Alternatively, it can interact with receptors on the cell surface, triggering a cascade of intracellular signaling events .
The exact molecular targets and pathways involved depend on the specific application and the biological context. For example, in cancer research, the compound may inhibit kinases involved in cell proliferation, while in antimicrobial research, it may disrupt bacterial cell wall synthesis .
Comparación Con Compuestos Similares
2-{2-[(Morpholin-4-yl)(phenyl)methylidene]hydrazinyl}quinoline can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug that also exhibits antiviral and anticancer properties.
Camptothecin: A natural product with potent anticancer activity, used as a lead compound for developing chemotherapeutic agents.
Mepacrine: An antimalarial and anti-inflammatory agent with a quinoline core structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its morpholine and phenyl groups contribute to its versatility and potential for diverse applications .
Propiedades
Número CAS |
76226-69-2 |
|---|---|
Fórmula molecular |
C20H20N4O |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
N-[[morpholin-4-yl(phenyl)methylidene]amino]quinolin-2-amine |
InChI |
InChI=1S/C20H20N4O/c1-2-7-17(8-3-1)20(24-12-14-25-15-13-24)23-22-19-11-10-16-6-4-5-9-18(16)21-19/h1-11H,12-15H2,(H,21,22) |
Clave InChI |
CBHRNIPMXCMMOQ-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=NNC2=NC3=CC=CC=C3C=C2)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


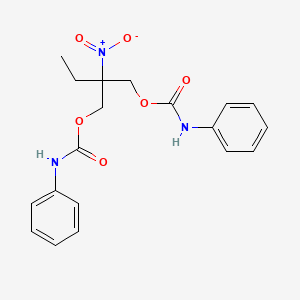

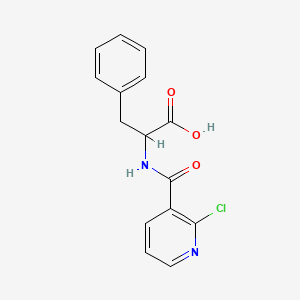
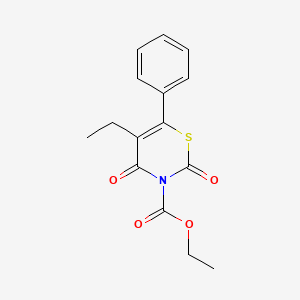

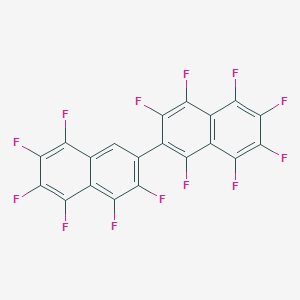

![1-([1,1'-Biphenyl]-4-yl)-2-chloropropan-1-one](/img/structure/B14450906.png)
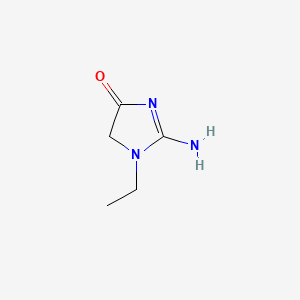
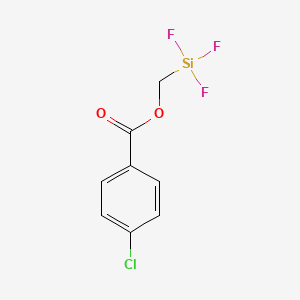
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[(3-amino-2-hydroxypropyl)carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14450921.png)
